![molecular formula C9H14BrN3 B1443441 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine CAS No. 1211579-06-4](/img/structure/B1443441.png)
4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine
Overview
Description
“4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine” is a chemical compound with the CAS Number: 1211579-06-4 . It has a molecular weight of 244.13 . It is usually in the form of an oil .
Molecular Structure Analysis
The IUPAC Name of the compound is “4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine” and its InChI Code is "1S/C9H14BrN3/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h5,7-8,11H,1-4,6H2" .Physical And Chemical Properties Analysis
The compound is an oil at room temperature . It has a molecular weight of 244.13 . The compound is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Compounds like "4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine" are crucial in the study of cytochrome P450 (CYP) enzymes, which metabolize a diverse array of drugs. Selective chemical inhibitors are used to understand the specific isoforms involved in drug metabolism, which is vital for predicting drug-drug interactions (DDIs). The selectivity and potency of these inhibitors are key to deciphering the contribution of various CYP isoforms to the metabolism of a compound, which can help in the development of safer drugs with fewer side effects (Khojasteh et al., 2011).
Dipeptidyl Peptidase IV Inhibitors
The molecule is related to a class of compounds that inhibit Dipeptidyl Peptidase IV (DPP IV), a target for type 2 diabetes mellitus treatment. DPP IV inhibitors prevent the degradation of incretin hormones, which are important for insulin secretion. The search for new DPP IV inhibitors is intense, focusing on molecules that selectively inhibit this enzyme without affecting other substrates. Such research is crucial for developing more effective and safer treatments for diabetes (Mendieta et al., 2011).
DNA Minor Groove Binders
Compounds with structural similarities to "4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine" are studied for their ability to bind to the DNA minor groove, particularly those with specificity for AT-rich sequences. These interactions are significant for developing drugs that can modulate DNA function, such as anticancer agents or molecular probes for studying gene expression (Issar & Kakkar, 2013).
Synthesis of Heterocycles
The versatility of compounds like "4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine" in synthesizing various heterocyclic compounds is of great interest. These chemical scaffolds are foundational in drug discovery, serving as the basis for a wide array of therapeutic agents. Research into the reactivity and applications of these compounds in heterocyclic synthesis is vital for uncovering new pharmacophores (Gomaa & Ali, 2020).
Hybrid Catalysts in Organic Synthesis
The exploration of hybrid catalysts for synthesizing medicinally relevant compounds, including those containing pyranopyrimidine cores, underscores the importance of "4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine" and related structures. These studies highlight innovative approaches to drug synthesis, focusing on catalyst efficiency, environmental impact, and the development of novel therapeutic agents (Parmar et al., 2023).
Safety And Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h5,7-8,11H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIBHVKYODNAKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B1443359.png)
![3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443360.png)
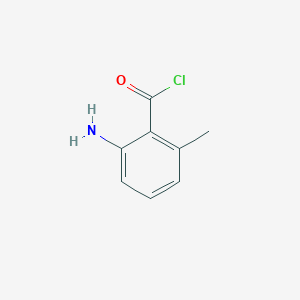
![tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1443362.png)
![[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1443365.png)
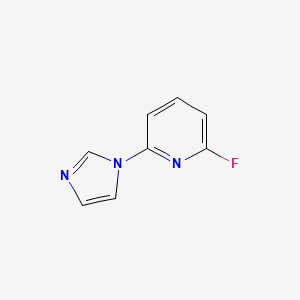


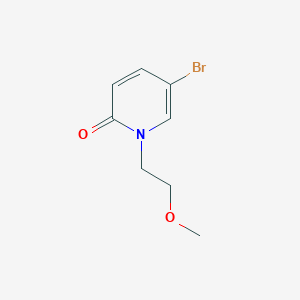
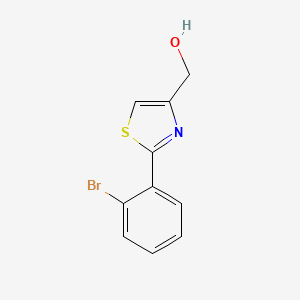
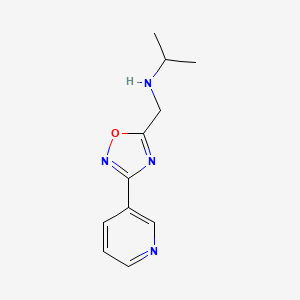

amine](/img/structure/B1443381.png)